6-Bromo-3-fluoropyridin-2-ol
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Overview
Description
6-Bromo-3-fluoropyridin-2-ol is a chemical compound with the molecular formula C₅H₃BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoropyridin-2-ol typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-fluoropyridin-3-ol with bromine in the presence of sodium acetate and acetic acid at 0°C, followed by stirring at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoropyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different hydroxylated or dehydroxylated derivatives.
Scientific Research Applications
6-Bromo-3-fluoropyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoropyridin-2-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoropyridin-3-ol
- 3-Bromo-2-fluoropyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
6-Bromo-3-fluoropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-bromo-3-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODIILDENIVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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